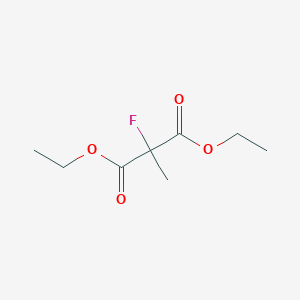

Diethyl 2-fluoro-2-methylmalonate

Description

The exact mass of the compound Diethyl 2-fluoro-2-methylmalonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl 2-fluoro-2-methylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-fluoro-2-methylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-fluoro-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSICYQQZWUMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516766 | |

| Record name | Diethyl fluoro(methyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16519-02-1 | |

| Record name | Diethyl fluoro(methyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-fluoro-2-methylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Diethyl 2-fluoro-2-methylmalonate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for Diethyl 2-fluoro-2-methylmalonate, a valuable fluorinated building block in medicinal chemistry and materials science. We will delve into the primary synthetic strategies, including direct fluorination of diethyl methylmalonate using both elemental fluorine and electrophilic N-F reagents, with a particular focus on the widely used Selectfluor®. This guide will offer a comparative analysis of these methodologies, detailing reaction mechanisms, experimental protocols, and critical safety considerations. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both theoretical understanding and practical, field-proven insights for the successful synthesis of this important compound.

Introduction: The Significance of Fluorinated Malonates

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[1] Consequently, organofluorine compounds have become indispensable in the pharmaceutical, agrochemical, and materials science industries.[2] Diethyl 2-fluoro-2-methylmalonate, in particular, serves as a key intermediate for the synthesis of more complex fluorinated molecules, including α-fluoro-α-methyl carboxylic acids and various heterocyclic compounds.[3][4] Its trifunctional nature—possessing a fluorine atom, a methyl group, and two ester functionalities—offers a versatile platform for a variety of chemical transformations.

This guide will explore the most prevalent and practical methods for the synthesis of diethyl 2-fluoro-2-methylmalonate, providing a robust framework for its preparation in a laboratory setting.

Synthetic Strategies: A Comparative Analysis

The synthesis of diethyl 2-fluoro-2-methylmalonate primarily revolves around the direct fluorination of its non-fluorinated precursor, diethyl methylmalonate. The choice of fluorinating agent is the critical determinant of the reaction's efficiency, safety, and scalability. We will examine two major approaches: direct fluorination with elemental fluorine and electrophilic fluorination using N-F reagents.

Direct Fluorination with Elemental Fluorine (F₂)

Elemental fluorine is the most fundamental and atom-economical fluorinating agent.[2][5] However, its extreme reactivity and toxicity necessitate specialized equipment and handling procedures.[6][7][8][9][10] The direct fluorination of diethyl methylmalonate typically proceeds via a free-radical or an ionic mechanism, depending on the reaction conditions.

The reaction involves the deprotonation of diethyl methylmalonate to form an enolate, which then reacts with elemental fluorine.

Reaction Mechanism: Direct Fluorination with F₂

Caption: General mechanism of direct fluorination of diethyl methylmalonate.

While offering high atom economy, the challenges associated with handling elemental fluorine, such as the need for specialized apparatus and the potential for over-fluorination and side reactions, often lead researchers to consider alternative, more user-friendly reagents.[11]

Electrophilic Fluorination with N-F Reagents

The development of electrophilic N-F fluorinating agents has revolutionized organofluorine chemistry by providing safer and more manageable alternatives to elemental fluorine.[12] Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is one of the most widely used due to its stability, commercial availability, and broad functional group tolerance.[12][13]

The reaction mechanism is analogous to that of direct fluorination, involving the formation of an enolate followed by electrophilic attack by the N-F reagent.

Experimental Workflow: Electrophilic Fluorination with Selectfluor®

Caption: A typical experimental workflow for the synthesis using Selectfluor®.

Comparative Data of Synthetic Methods

The choice of synthetic method will depend on the specific requirements of the laboratory, including scale, available equipment, and safety infrastructure. Below is a comparative summary of the two primary methods.

| Parameter | Direct Fluorination with F₂ | Electrophilic Fluorination with Selectfluor® |

| Fluorinating Agent | Elemental Fluorine (F₂) | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |

| Typical Yield | 60-80%[14] | 85-97%[15] |

| Reaction Conditions | Low temperatures (-78 to -20 °C)[14] | Room temperature to moderate heating (e.g., 70 °C) |

| Safety Considerations | Highly toxic and corrosive gas, requires specialized handling and apparatus.[6][7][8][9][10] | Solid reagent, easier and safer to handle, though it is a strong oxidizing agent.[12][13][16] |

| Scalability | Can be challenging due to safety concerns and heat management. | More readily scalable for laboratory and pilot plant production. |

| Cost | F₂ is inexpensive, but the associated equipment and safety measures can be costly. | Higher reagent cost, but requires standard laboratory equipment. |

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol for Electrophilic Fluorination using Selectfluor®

Materials:

-

Diethyl methylmalonate (1 eq.)

-

Selectfluor® (1.1 eq.)

-

Sodium ethoxide (1.1 eq.)

-

Anhydrous acetonitrile

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium ethoxide in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add diethyl methylmalonate dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete enolate formation.

-

Add Selectfluor® portion-wise over 15 minutes. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure diethyl 2-fluoro-2-methylmalonate.[15]

Protocol for Direct Fluorination with Elemental Fluorine

WARNING: This procedure should only be performed by highly trained personnel in a specialized laboratory equipped for handling elemental fluorine. A thorough risk assessment is mandatory.[11]

Materials:

-

Diethyl methylmalonate (1 eq.)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq.)

-

Anhydrous acetonitrile

-

10% Fluorine in Nitrogen gas mixture

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a suspension of sodium hydride in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add a solution of diethyl methylmalonate in anhydrous acetonitrile dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture to -20 °C.

-

Bubble a 10% fluorine in nitrogen gas mixture through the reaction mixture at a controlled rate. Monitor the reaction progress closely.

-

After the reaction is complete, purge the system with nitrogen to remove any residual fluorine.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Perform an aqueous workup by extracting with ethyl acetate, washing with brine, and drying over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the residue by column chromatography to yield diethyl 2-fluoro-2-methylmalonate.[14]

Product Characterization

The synthesized diethyl 2-fluoro-2-methylmalonate should be characterized to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Consistent with the structure, showing characteristic shifts for the ethyl and methyl protons. |

| ¹³C NMR | Shows the expected number of signals with the carbon bearing the fluorine atom exhibiting a characteristic large C-F coupling constant. |

| ¹⁹F NMR | A single resonance, typically a quartet due to coupling with the methyl protons. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₈H₁₃FO₄. |

| IR Spectroscopy | Characteristic C=O stretching frequency for the ester groups and C-F stretching vibrations. |

Safety and Handling

Elemental Fluorine:

-

Extremely toxic, corrosive, and a powerful oxidizing agent.[6][8][9]

-

Reacts violently with water and most organic compounds.[9]

-

Must be handled in a well-ventilated fume hood or a specialized gas cabinet.[10]

-

Personnel must wear appropriate personal protective equipment (PPE), including neoprene or leather gloves, safety goggles, and a face shield.[6]

-

Emergency procedures and access to calcium gluconate gel for skin exposure are essential.[10]

Selectfluor®:

-

A strong oxidizing agent.[12]

-

Harmful if swallowed or in contact with skin.[13]

-

Causes serious eye irritation.[13]

-

Handle in a well-ventilated area and wear appropriate PPE, including gloves and safety glasses.[16]

-

Avoid formation of dust and aerosols.[13]

Conclusion

The synthesis of diethyl 2-fluoro-2-methylmalonate is a critical process for accessing a versatile fluorinated building block. While direct fluorination with elemental fluorine offers an atom-economical route, the safety and handling challenges are significant. The use of electrophilic N-F reagents, particularly Selectfluor®, provides a much safer and more practical alternative for most laboratory settings, offering high yields and operational simplicity. The choice of method should be guided by a thorough evaluation of the available resources, scale of the reaction, and, most importantly, a comprehensive safety assessment. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and safely synthesize this valuable compound.

References

-

Selectfluor - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Elemental Fluorine | Solvay. (n.d.). Retrieved from [Link]

-

Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. (2025, July 29). Retrieved from [Link]

-

Fluorine: A Hazardous Yet Essential Element - Gas-Sensing.com. (n.d.). Retrieved from [Link]

-

Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. (2013, May 15). Retrieved from [Link]

-

Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved from [Link]

- CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents. (n.d.).

-

Fluorination of diethyl malonate ester using fluorine gas catalysed by... - ResearchGate. (n.d.). Retrieved from [Link]

-

CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. (2026, January 2). Retrieved from [Link]

-

Diethyl fluoromalonate | C7H11FO4 | CID 12702 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences | Organic Process Research & Development - ACS Publications. (2014, June 27). Retrieved from [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved from [Link]

- EP0833811A1 - A process for the preparation of esters - Google Patents. (n.d.).

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC - NIH. (2020, July 28). Retrieved from [Link]

-

Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of diethyl methylmalonate - PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis of α-fluorocarboxylic acids and derivatives - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of methyl ester derivatives. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation - PMC - NIH. (2021, September 15). Retrieved from [Link]

- CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents. (n.d.).

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Diethyl diethylmalonate - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Metal-free electrochemical fluorodecarboxylation of aryloxyacetic acids to fluoromethyl aryl ethers - Chemical Science (RSC Publishing). (n.d.). Retrieved from [Link]

-

Mass Spectra of 2-Substituted Diethyl Malonate Derivatives - ResearchGate. (2025, October 15). Retrieved from [Link]

- EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents. (n.d.).

-

Diethyl malonate - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Diethyl malonate - the NIST WebBook. (n.d.). Retrieved from [Link]

-

diethyl methylenemalonate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. solvay.com [solvay.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gas-sensing.com [gas-sensing.com]

- 9. Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. [sentryair.com]

- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Selectfluor [commonorganicchemistry.com]

- 13. echemi.com [echemi.com]

- 14. EP0833811A1 - A process for the preparation of esters - Google Patents [patents.google.com]

- 15. DIETHYL 2-FLUORO-2-METHYL-MALONATE CAS#: 16519-02-1 [amp.chemicalbook.com]

- 16. molcore.com [molcore.com]

An In-depth Technical Guide to Diethyl 2-fluoro-2-methylmalonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Malonates in Modern Chemistry

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the diverse repertoire of fluorinated building blocks, α-fluorinated malonate esters, such as Diethyl 2-fluoro-2-methylmalonate, have emerged as versatile and highly valuable synthons. Their utility lies in the convergence of a reactive malonate scaffold with the modulating effects of a quaternary stereocenter bearing a fluorine atom. This guide provides a comprehensive technical overview of Diethyl 2-fluoro-2-methylmalonate, from its fundamental properties and synthesis to its applications in cutting-edge research.

Core Characteristics of Diethyl 2-fluoro-2-methylmalonate

Diethyl 2-fluoro-2-methylmalonate is a colorless to light yellow liquid, valued for its role as a precursor in the synthesis of complex fluorinated molecules.[1] Its chemical identity is well-defined by the following identifiers:

-

CAS Number: 16519-02-1[2]

-

Molecular Formula: C₈H₁₃FO₄[2]

-

Molecular Weight: 192.18 g/mol [2]

-

IUPAC Name: diethyl 2-fluoro-2-methylpropanedioate[3]

Physicochemical Properties

A thorough understanding of a compound's physical properties is paramount for its effective use in synthesis and process development. The following table summarizes the key physicochemical data for Diethyl 2-fluoro-2-methylmalonate. It is important to note that while some experimental data is available, other values are predicted and should be considered with appropriate scientific rigor.

| Property | Value | Source |

| Boiling Point | 74-75 °C at 7 mmHg | [1] |

| Density | 1.10 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage Temperature | 2-8°C | [1] |

For context, the related compound, Diethyl fluoromalonate, has a reported boiling point of 121-122 °C at 30 mmHg, a density of 1.129 g/mL at 25 °C, and a refractive index of 1.407.[4] While these values are for a different molecule, they provide a useful benchmark for understanding the physical nature of α-fluorinated malonate esters.

Spectroscopic Data: The Fingerprint of a Molecule

A comprehensive spectroscopic characterization would include:

-

¹H NMR: To confirm the presence of the ethyl and methyl groups and their respective chemical environments.

-

¹³C NMR: To identify all carbon atoms in the molecule, including the quaternary carbon bearing the fluorine atom.

-

¹⁹F NMR: A crucial technique for fluorinated compounds, providing information on the chemical environment of the fluorine atom.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the ester carbonyls.

Synthesis of Diethyl 2-fluoro-2-methylmalonate: A Step-by-Step Protocol

The synthesis of Diethyl 2-fluoro-2-methylmalonate is most commonly achieved through the electrophilic fluorination of Diethyl 2-methylmalonate. The following protocol is based on a reported procedure and provides a clear, step-by-step methodology.[1]

Reaction Scheme

Caption: Electrophilic fluorination of Diethyl 2-methylmalonate.

Experimental Protocol

-

Reagent Preparation: In a test tube equipped with a stir bar, dissolve N-fluorobis(methylsulfonyl)imide (0.2 mmol) in 1,2-dichloroethane (1.0 mL) at room temperature until a clear solution is obtained.

-

Addition of Substrate and Catalyst: To the solution from step 1, add Diethyl 2-methylmalonate (0.1 mmol) followed by tetraisopropoxy prototitanate (0.05 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Upon completion of the reaction, add water and extract the product with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane (10/90, v/v) to afford the purified Diethyl 2-fluoro-2-methylmalonate.[1]

Causality in Experimental Choices:

-

N-fluorobis(methylsulfonyl)imide (NFSI): NFSI is a widely used and commercially available electrophilic fluorinating agent known for its relatively high reactivity and good handling characteristics.

-

Tetraisopropoxy prototitanate: This Lewis acid catalyst is employed to activate the substrate, facilitating the electrophilic attack of the fluorinating agent.

-

1,2-dichloroethane: This solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

-

Aqueous work-up and extraction: This standard procedure is used to remove water-soluble byproducts and the catalyst from the reaction mixture.

-

Silica gel chromatography: This purification technique is essential for isolating the desired product from any remaining starting material and non-polar byproducts.

Reactivity and Synthetic Applications

The reactivity of Diethyl 2-fluoro-2-methylmalonate is dictated by the interplay of its functional groups. The ester moieties are susceptible to hydrolysis and can participate in transesterification reactions. The presence of the α-fluoro and α-methyl groups sterically hinders the quaternary carbon, influencing its reactivity in nucleophilic substitution reactions.

Key Reactions and Transformations

-

Hydrolysis and Decarboxylation: Like other malonic esters, Diethyl 2-fluoro-2-methylmalonate can be hydrolyzed to the corresponding malonic acid, which can then undergo decarboxylation upon heating to yield 2-fluoropropionic acid derivatives.

-

Nucleophilic Substitution: The enolate of Diethyl 2-fluoro-2-methylmalonate can act as a nucleophile in various C-C bond-forming reactions.

Applications in Drug Discovery and Organic Synthesis

Fluorinated malonates are pivotal building blocks in the synthesis of a wide array of biologically active molecules and complex organic structures. While specific examples detailing the use of Diethyl 2-fluoro-2-methylmalonate are not extensively documented in publicly available literature, its structural motif is highly relevant to the synthesis of fluorinated pharmaceuticals. For instance, a structurally related compound, diethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonate, is a reference standard for the active pharmaceutical ingredient Flurbiprofen.[5] This highlights the importance of this class of compounds in the pharmaceutical industry.

The broader class of 2-fluoromalonate esters serves as versatile precursors for various synthetic transformations, including alkylations, Michael additions, and the formation of heterocyclic compounds.[6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Diethyl 2-fluoro-2-methylmalonate | C8H13FO4 | CID 13061046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIETHYL 2-FLUORO-2-METHYL-MALONATE CAS#: 16519-02-1 [amp.chemicalbook.com]

- 5. diethyl2-(2-fluoro-[1,1'-biphenyl]-4-yl)-2-methylmalonate - SRIRAMCHEM [sriramchem.com]

- 6. 甲基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Diethyl 2-fluoro-2-methylmalonate (CAS 16519-02-1): Synthesis, Spectroscopic Data, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Malonates in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, α-fluorinated dicarbonyl compounds, particularly diethyl 2-fluoro-2-methylmalonate (CAS 16519-02-1), have emerged as versatile intermediates. This guide provides a comprehensive overview of the synthesis, spectral characterization, and applications of this key compound, offering insights for its effective utilization in research and development.

The presence of a fluorine atom at a quaternary center, adjacent to two electron-withdrawing ester groups, imparts unique reactivity to diethyl 2-fluoro-2-methylmalonate. This structural motif serves as a valuable synthon for the construction of complex molecular architectures bearing a fluorinated stereocenter, a feature increasingly sought after in the development of novel therapeutics.[1]

Synthesis of Diethyl 2-fluoro-2-methylmalonate: A Methodological Deep Dive

The primary route to diethyl 2-fluoro-2-methylmalonate involves the electrophilic fluorination of its non-fluorinated precursor, diethyl methylmalonate. This transformation leverages the acidity of the α-proton in the starting material to generate an enolate, which then reacts with an electrophilic fluorine source.

Core Synthetic Pathway: Electrophilic Fluorination

The most common and effective method for the synthesis of diethyl 2-fluoro-2-methylmalonate is the direct fluorination of diethyl methylmalonate. This process can be achieved using various electrophilic fluorinating agents, with elemental fluorine and N-fluorosulfonimide derivatives being prominent examples.

Caption: General workflow for the synthesis of diethyl 2-fluoro-2-methylmalonate.

Experimental Protocol: Direct Fluorination with Elemental Fluorine

This protocol is based on a patented procedure and offers a high-yield synthesis of the target compound.[2]

Materials:

-

Diethyl methylmalonate (1 eq)

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt) (1 eq)

-

Acetonitrile (dry)

-

Fluorine gas (diluted to 10% in nitrogen)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), a suspension of sodium hydride (1 eq) in dry acetonitrile is prepared in a suitable reaction vessel.

-

A solution of diethyl methylmalonate (1 eq) in dry acetonitrile is added dropwise to the sodium hydride suspension at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

-

The reaction mixture is then cooled to a low temperature, typically between -20°C and 0°C.

-

A stream of 10% fluorine in nitrogen is bubbled through the reaction mixture over a period of 1-2 hours, maintaining the low temperature.

-

After the addition of fluorine is complete, the reaction is purged with nitrogen to remove any residual fluorine gas.

-

The mixture is allowed to warm to room temperature and then filtered to remove inorganic salts.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure diethyl 2-fluoro-2-methylmalonate.[2]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride and the resulting enolate with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction. It must be dry to avoid quenching the base and the enolate.

-

Low Temperature: The fluorination step is performed at low temperatures to control the high reactivity of elemental fluorine and to minimize side reactions and degradation of the product.

-

Diluted Fluorine: Using a diluted stream of fluorine gas enhances safety and allows for better control of the reaction rate.

Alternative Protocol: Electrophilic Fluorination with N-Fluorobis(methylsulfonyl)imide

A milder and often more selective method involves the use of N-fluorobis(methylsulfonyl)imide (Me-NFSI) as the electrophilic fluorine source, catalyzed by a Lewis acid.[3]

Materials:

-

Diethyl 2-methylmalonate (1 eq)

-

N-fluorobis(methylsulfonyl)imide (Me-NFSI) (1.2 eq)

-

Tetraisopropoxy prototitanate (Ti(O-iPr)₄) (0.5 eq)

-

1,2-Dichloroethane (DCE)

Procedure:

-

To a solution of N-fluorobis(methylsulfonyl)imide in 1,2-dichloroethane, diethyl 2-methylmalonate and tetraisopropoxy prototitanate are added.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion, water is added to the reaction mixture, and the product is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexane) to afford pure diethyl 2-fluoro-2-methylmalonate.[3]

Causality Behind Experimental Choices:

-

Me-NFSI: This reagent is a stable, solid electrophilic fluorinating agent that is easier and safer to handle than elemental fluorine.

-

Lewis Acid Catalyst: Tetraisopropoxy prototitanate acts as a Lewis acid, coordinating to the carbonyl groups of the malonate to enhance the nucleophilicity of the enol or enolate intermediate, thereby facilitating the fluorination.

-

Column Chromatography: This purification method is effective for separating the fluorinated product from unreacted starting materials and byproducts.

Spectroscopic and Physical Data

Accurate characterization of diethyl 2-fluoro-2-methylmalonate is essential for its use in subsequent synthetic steps. The following table summarizes its key physical and spectroscopic properties.

| Property | Value | Source |

| CAS Number | 16519-02-1 | [3][4] |

| Molecular Formula | C₈H₁₃FO₄ | [3][4] |

| Molecular Weight | 192.18 g/mol | [3][4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 74-75 °C at 7 mmHg | |

| Density | ~1.1 g/cm³ (Predicted) |

Spectroscopic Data:

While a complete set of publicly available, peer-reviewed spectra for diethyl 2-fluoro-2-methylmalonate is limited, data for closely related compounds and information from patents allow for a reliable prediction of its spectral features.

-

¹⁹F NMR: The 19F NMR spectrum is the most definitive tool for confirming the successful fluorination. A single resonance is expected, and its chemical shift and coupling to nearby protons would be characteristic. A patent reports a quartet for the fluorine signal, indicating coupling with the methyl group protons.[2] The yield of the reaction can be quantified using an internal standard like hexafluorobenzene in the 19F-NMR.[3]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃) and a doublet for the methyl group, which will be split by the adjacent fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the quaternary carbon bearing the fluorine (which will show a large one-bond C-F coupling constant), the carbons of the ethyl groups, and the methyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. A patent reports a molecular ion peak corresponding to the expected mass.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the C=O stretching of the ester groups (typically around 1740-1760 cm⁻¹) and C-F stretching vibrations.

Applications in Drug Discovery and Development

Diethyl 2-fluoro-2-methylmalonate is a valuable building block for the synthesis of more complex fluorinated molecules with potential therapeutic applications. Its utility stems from the ability to further elaborate the molecule through reactions at the ester functionalities.

Role as a Fluorinated Synthon

The malonic ester synthesis is a classical method for the preparation of carboxylic acids.[5][6][7] By analogy, diethyl 2-fluoro-2-methylmalonate can be hydrolyzed and decarboxylated to produce 2-fluoro-2-methylacetic acid, a valuable fluorinated carboxylic acid derivative.

Caption: Synthetic utility of diethyl 2-fluoro-2-methylmalonate.

Case Study: Synthesis of Flurbiprofen Impurities

A notable application of a structurally similar compound, diethyl 2-(2-fluoro-4-aminophenyl)-2-methylmalonate, is in the synthesis of impurities of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen.[8] This highlights the relevance of fluorinated methylmalonate derivatives in the pharmaceutical industry for the preparation of analytical standards and in understanding drug degradation pathways. The synthesis involves a substitution reaction between a difluoronitrobenzene derivative and diethyl methylmalonate, followed by further transformations.[8]

Conclusion

Diethyl 2-fluoro-2-methylmalonate is a strategically important fluorinated building block with significant potential in medicinal chemistry and drug discovery. The synthetic methods outlined in this guide, particularly electrophilic fluorination, provide reliable access to this compound. While a complete, publicly archived set of spectroscopic data remains to be consolidated, the available information provides a strong basis for its characterization. The utility of this and related fluorinated malonates in the synthesis of complex molecules, including those relevant to the pharmaceutical industry, underscores the importance of continued research and development of such valuable synthetic intermediates.

References

-

Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. (2025). ResearchGate. [Link]

-

Radwan-Olszewska, K., Palacios, F., & Kafarski, P. (n.d.). Selective Synthesis of α-Fluoro-β-keto- and α-Fluoro-β-aminophosphonates via Electrophilic Fluorination by Selectfluor. The Journal of Organic Chemistry. [Link]

-

Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

-

Modern Synthetic Procedures for the Fluorination of Organic Molecules. (1985). CHIMIA International Journal for Chemistry. [Link]

-

Vincent, S. P., Burkart, M. D., Tsai, C.-Y., Zhang, Z., & Wong, C.-H. (n.d.). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]

-

Diethyl fluoromalonate. PubChem. [Link]

- A process for the preparation of esters. (1997).

-

Taylor, S. D. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed. [Link]

-

Sandford, G. (2026). CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. CHEM21. [Link]

-

Diethyl 2-fluoro-2-methylmalonate. PubChem. [Link]

-

Diethyl malonate 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Human Metabolome Database. [Link]

-

Preparation of .alpha.-trifluoromethyl esters from malonic esters. The Journal of Organic Chemistry. [Link]

-

2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. ACS Publications. [Link]

-

1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate. PubChem. [Link]

- Method for preparing flurbiprofen impurity M. (n.d.).

-

Malonic ester synthesis. Wikipedia. [Link]

-

Methylmalonic acid 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000202). Human Metabolome Database. [Link]

-

Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

-

Diethyl methylmalonate. PubChem. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]

- 3. DIETHYL 2-FLUORO-2-METHYL-MALONATE CAS#: 16519-02-1 [amp.chemicalbook.com]

- 4. Diethyl 2-fluoro-2-methylmalonate | C8H13FO4 | CID 13061046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Malonic Ester Synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]

Physical and chemical properties of Diethyl 2-fluoro-2-methylmalonate

An In-Depth Technical Guide to Diethyl 2-fluoro-2-methylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-fluoro-2-methylmalonate is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. The introduction of a fluorine atom and a methyl group at the α-position of the diethyl malonate scaffold imparts unique stereoelectronic properties that can profoundly influence the biological activity, metabolic stability, and physicochemical characteristics of larger molecules. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical characterization, and potential applications of this versatile reagent, grounded in established scientific principles and supported by relevant literature.

Physicochemical Properties

The physicochemical properties of Diethyl 2-fluoro-2-methylmalonate are crucial for its handling, reaction setup, and purification. While experimental data for this specific compound is not extensively reported, reliable predictions can be made based on its structure and comparison with analogous compounds.

General and Physical Properties

| Property | Value for Diethyl 2-fluoro-2-methylmalonate |

| CAS Number | 16519-02-1[1] |

| Molecular Formula | C₈H₁₃FO₄[1] |

| Molecular Weight | 192.18 g/mol [1] |

| IUPAC Name | diethyl 2-fluoro-2-methylpropanedioate[1] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 74-75 °C at 7 mmHg[1] |

| Density | ~1.1 g/cm³ (Predicted)[1] |

| Melting Point | Not reported |

| Refractive Index | Not reported |

Comparative Physical Properties of Related Malonates

To provide context for the physical properties of Diethyl 2-fluoro-2-methylmalonate, the following table compares the experimental data of its non-fluorinated and non-methylated analogs.

| Property | Diethyl methylmalonate | Diethyl fluoromalonate |

| Boiling Point | 198-199 °C at 760 mmHg | 121-122 °C at 30 mmHg |

| Density | 1.022 g/mL at 20 °C | 1.129 g/mL at 25 °C |

| Refractive Index | n20/D 1.413 | n20/D 1.407 |

The data suggests that the introduction of fluorine generally increases the density and can affect the boiling point.

Solubility and Stability

-

Solubility : Based on its structure, Diethyl 2-fluoro-2-methylmalonate is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and hexanes. Its solubility in water is likely to be low.

-

Stability : The compound should be stored in a cool, dry place. It is classified as a corrosive material, causing severe skin burns and eye damage, which necessitates careful handling in a well-ventilated fume hood.[1]

Chemical Properties and Reactivity

The chemical reactivity of Diethyl 2-fluoro-2-methylmalonate is dominated by the presence of the two ester functional groups and the unique α-fluoro-α-methyl substitution.

Electrophilicity of the Carbonyl Carbons

Due to the absence of an acidic α-hydrogen, Diethyl 2-fluoro-2-methylmalonate cannot be deprotonated to form a nucleophilic enolate, a hallmark of traditional malonic ester synthesis.[2][3] Instead, the primary sites of reactivity are the electrophilic carbonyl carbons of the two ester groups. Strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to attack these carbonyls, leading to the formation of ketones or tertiary alcohols.

Hydrolysis and Decarboxylation

The ester groups can be hydrolyzed under acidic or basic conditions to yield 2-fluoro-2-methylmalonic acid. However, α-fluorinated malonic acids are known to be thermally unstable and prone to decarboxylation upon heating, which would lead to the formation of 2-fluoropropanoic acid.[4] Studies on related compounds like diethyl 2-(perfluorophenyl)malonate have shown that hydrolysis is often accompanied by decarboxylation.[5]

Influence of the α-Fluorine and α-Methyl Groups

The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack compared to non-fluorinated analogs. The presence of both a fluorine and a methyl group at the α-position creates a sterically hindered quaternary center, which can influence the approach of nucleophiles and the overall reaction kinetics.

Synthesis and Purification

The synthesis of Diethyl 2-fluoro-2-methylmalonate is typically achieved through the electrophilic fluorination of diethyl 2-methylmalonate.

Synthetic Workflow

The following diagram illustrates a common synthetic route:

Caption: Synthesis of Diethyl 2-fluoro-2-methylmalonate.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis.[1]

Materials:

-

Diethyl 2-methylmalonate

-

N-fluorobis(methylsulfonyl)imide (NFSI)

-

Tetraisopropoxy titanate (Ti(O-iPr)₄)

-

1,2-dichloroethane (DCE)

-

Dichloromethane (DCM)

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of N-fluorobis(methylsulfonyl)imide (0.2 mmol) in 1,2-dichloroethane (1.0 mL) in a test tube equipped with a stir bar, stir at room temperature until all solids have dissolved.

-

Add diethyl 2-methylmalonate (0.1 mmol) to the solution.

-

Add tetraisopropoxy titanate (0.05 mmol) as a catalyst to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude Diethyl 2-fluoro-2-methylmalonate is purified by silica gel column chromatography.[1]

-

Stationary Phase: Silica gel

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 10:90 v/v) is a suitable eluent system.[1]

-

The fractions containing the purified product are collected and the solvent is removed under reduced pressure to yield a colorless to light yellow liquid.[1]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two main signals corresponding to the ethyl groups.

-

-CH₂- (Quartet): A quartet around δ 4.2-4.3 ppm. The two methylene groups are diastereotopic due to the chiral center created by the fluorine atom, and may appear as two separate quartets or a more complex multiplet.

-

-CH₃ (Triplet): A triplet around δ 1.2-1.3 ppm.

-

α-CH₃ (Singlet or Doublet): A signal for the methyl group attached to the α-carbon is expected around δ 1.5-1.7 ppm. This signal will likely be a doublet due to coupling with the fluorine atom (²JHF).

4.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework.

-

C=O (Carbonyls): Two signals are expected in the range of δ 165-170 ppm.

-

α-C (Quaternary Carbon): A signal for the quaternary carbon bearing the fluorine and methyl groups is expected around δ 90-100 ppm. This signal will be split into a doublet due to one-bond coupling with the fluorine atom (¹JCF), with a coupling constant of approximately 180-200 Hz.

-

-O-CH₂-: A signal around δ 62-63 ppm.

-

α-CH₃: A signal around δ 15-20 ppm, likely appearing as a doublet due to two-bond coupling with fluorine (²JCF).

-

-O-CH₂-CH₃: A signal around δ 14 ppm.

4.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[6][7]

-

A single signal is expected for the fluorine atom. The chemical shift will be highly dependent on the solvent and reference standard used.[6]

-

Based on typical chemical shift ranges for aliphatic fluorides, the signal for the tertiary fluoride in this molecule is likely to appear in the upfield region of the spectrum.[5]

-

The signal will be a quartet due to coupling with the three protons of the adjacent methyl group (²JHF).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | 1740 - 1760 (strong) |

| C-O (Ester) | 1150 - 1250 (strong) |

| C-F | 1000 - 1100 (strong) |

| C-H (aliphatic) | 2850 - 3000 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show characteristic fragmentation patterns.[8][9]

Caption: Predicted major fragmentation pathways for Diethyl 2-fluoro-2-methylmalonate in EI-MS.

-

Molecular Ion ([M]⁺˙): A peak at m/z 192 corresponding to the molecular weight of the compound may be observed.

-

Loss of Ethoxy Radical ([M-45]⁺): A fragment at m/z 147 resulting from the loss of an ethoxy radical (•OCH₂CH₃).

-

Loss of Ethoxycarbonyl Radical ([M-73]⁺): A fragment at m/z 119 from the loss of an ethoxycarbonyl radical (•COOCH₂CH₃).

-

Loss of Ethyl Radical ([M-29]⁺): A fragment at m/z 163 due to the loss of an ethyl radical (•CH₂CH₃).

Applications in Research and Drug Development

While specific, large-scale applications of Diethyl 2-fluoro-2-methylmalonate are not widely documented, its structure suggests significant potential as a versatile building block in several areas.

Synthesis of Fluorinated Heterocycles

Fluorinated malonates are valuable precursors for the synthesis of a wide variety of fluorinated heterocyclic compounds, which are of great interest in medicinal chemistry due to their often enhanced biological activity.[10][11] Diethyl 2-fluoro-2-methylmalonate can be used to introduce a fluoromethyl-substituted carbon into cyclic structures.

Introduction of Fluorine into Bioactive Molecules

The incorporation of fluorine into drug candidates is a common strategy to improve their metabolic stability, binding affinity, and lipophilicity.[12] Diethyl 2-fluoro-2-methylmalonate provides a means to install a stereogenic center containing a fluorine atom, which can be critical for optimizing the pharmacological profile of a lead compound. The use of a structurally related compound as a pharmaceutical reference standard for the anti-inflammatory drug Flurbiprofen highlights the relevance of this class of molecules in drug development.[13]

Agrochemical and Materials Science Research

The unique properties imparted by fluorine are also of interest in the development of new agrochemicals and advanced materials.[14] The reactivity of Diethyl 2-fluoro-2-methylmalonate makes it a candidate for incorporation into novel polymers or as a starting material for the synthesis of new pesticides and herbicides.

Safety and Handling

Diethyl 2-fluoro-2-methylmalonate is classified as a hazardous substance and requires appropriate safety precautions.

-

GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

-

Handling: All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(3), 62-68. [Link]

-

Tajima, S., Ishiguro, D., Mamada, M., & Nakajima, S. (2004). Unimolecular Reactions of Diethyl Malonate Cation in Gas-phase. Journal of the Mass Spectrometry Society of Japan, 52(5), 263-270. [Link]

-

Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. ResearchGate. [Link]

-

Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778. [Link]

-

O'Hagan, D. (2014). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. Organic Process Research & Development, 18(7), 845-855. [Link]

- Feringa, B. L., et al. (2000). Supporting Information for Asymmetric Conjugate Addition of Dialkylzinc Reagents to α,β-Unsaturated Esters Using Copper-Phosphoramidite Catalysts. The Journal of Organic Chemistry.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

Sandford, G. (2018). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 54(82), 11511-11524. [Link]

-

Brand, D. J., Steenkamp, J. A., Omata, K., Kabuto, K., Fujiwara, T., & Takeuchi, Y. (2008). F-19 NMR chemical shifts. 1. Aliphatic fluorides. ResearchGate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029573). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

-

Bowie, J. H., Williams, D. H., Lawesson, S. O., & Schroll, G. (1966). Studies in Mass Spectroscopy. VI. Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry, 31(6), 1792-1797. [Link]

-

Walker, M. C., et al. (2013). Engineering site-selective incorporation of fluorine into polyketides. Nature Chemical Biology, 9(8), 447-451. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Champagne, P. A., et al. (2015). A quantitative reactivity scale for electrophilic fluorinating reagents. Nature Chemistry, 7(8), 624-630. [Link]

-

Shibata, N., et al. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]

-

Wiberg, K. B. (1998). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry, 63(19), 6572-6578. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis of α‐Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. Angewandte Chemie International Edition, 52(27), 7544-7548. [Link]

-

Rozen, S. (1985). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA, 39(5), 133-138. [Link]

-

Mu, J., Li, J., Jiang, X., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life, 3, 100109. [Link]

-

Mu, J., Li, J., Jiang, X., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 5(1), 100547. [Link]

-

PrepChem.com. Synthesis of diethyl 2-ethyl-2-methylmalonate. [Link]

-

O'Hagan, D. (2014). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. ACS Publications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties and Synthesis of Diethyl Methylmalonate. [Link]

-

O'Hagan, D. (2014). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. ResearchGate. [Link]

-

Liu, S., et al. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 41(12), 1930-1933. [Link]

-

PrepChem.com. Synthesis of diethyl 2-fluoro-2-phenylmalonate. [Link]

-

PubChem. Diethyl methylmalonate. [Link]

-

Organic Syntheses. diethyl methylenemalonate. [Link]

-

Wikipedia. Malonic ester synthesis. [Link]

-

Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 13. Diethyl methylmalonate(609-08-5) 13C NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Diethyl 2-fluoro-2-methylmalonate: A Versatile Building Block for Fluorinated Quaternary Centers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorinated building blocks, those that enable the construction of stereochemically complex and metabolically robust centers are of paramount importance. Diethyl 2-fluoro-2-methylmalonate (DFMM) has emerged as a critical synthon for introducing the α-fluoro-α-methyl motif, a key feature in various advanced pharmaceutical candidates. This guide provides an in-depth exploration of DFMM, from its synthesis and physicochemical properties to its reactivity and strategic applications in the synthesis of complex organic molecules. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this powerful building block.

The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms or fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] This is attributed to fluorine's unique characteristics:

-

High Electronegativity: The C-F bond is highly polarized and exceptionally strong, which can block sites of metabolic oxidation.[1]

-

Small Atomic Radius: Fluorine can act as a bioisostere of a hydrogen atom or a hydroxyl group with minimal steric perturbation.

-

Lipophilicity Modulation: The introduction of fluorine can increase a molecule's lipophilicity, enhancing its ability to cross biological membranes and improving bioavailability.[1][2]

It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom, highlighting the impact of this element in life sciences.[1] Successful drugs like atorvastatin (Lipitor®) and fluoxetine (Prozac®) are prominent examples of the benefits of fluorination. Fluorinated building blocks, such as DFMM, provide an efficient means to incorporate fluorine without resorting to harsh and often low-yielding direct fluorination methods.[3]

Diethyl 2-fluoro-2-methylmalonate (DFMM): An Overview

Diethyl 2-fluoro-2-methylmalonate (CAS No: 16519-02-1) is a specialized malonic ester derivative featuring a quaternary carbon center substituted with a fluorine atom, a methyl group, and two ethoxycarbonyl groups.[4][5] This unique structure makes it an invaluable precursor for synthesizing α-fluoro-α-methyl carboxylic acids and their derivatives, which are challenging to prepare via other methods.

| Property | Value |

| IUPAC Name | diethyl 2-fluoro-2-methylpropanedioate |

| Molecular Formula | C₈H₁₃FO₄ |

| Molecular Weight | 192.18 g/mol |

| Appearance | Colorless Liquid |

| CAS Number | 16519-02-1 |

Table 1: Physicochemical Properties of Diethyl 2-fluoro-2-methylmalonate.[4][6]

Synthesis of Diethyl 2-fluoro-2-methylmalonate

The most direct and efficient route to DFMM is the electrophilic fluorination of its non-fluorinated precursor, diethyl 2-methylmalonate. The causality behind this choice is rooted in the acidity of the α-proton in the starting malonate, which can be readily abstracted to form a nucleophilic enolate that attacks an electrophilic fluorine source.

Recommended Synthetic Workflow

The following protocol is based on a high-yield electrophilic fluorination using N-fluorobis(methylsulfonyl)imide (NFMSI), a common and effective "F+" source.[4]

Caption: Workflow for the synthesis of Diethyl 2-fluoro-2-methylmalonate.

Detailed Experimental Protocol

Materials:

-

N-fluorobis(methylsulfonyl)imide (NFMSI) (2 eq.)[4]

-

Tetraisopropoxyprototitanate (Ti(OiPr)₄) (0.5 eq.)[4]

-

1,2-Dichloroethane (DCE)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N-fluorobis(methylsulfonyl)imide (2.0 mmol) in 1,2-dichloroethane (10 mL) in a clean, dry reaction vessel, add diethyl 2-methylmalonate (1.0 mmol).[4]

-

Add tetraisopropoxyprototitanate (0.5 mmol) to the reaction mixture. The use of a Lewis acid catalyst like Ti(OiPr)₄ facilitates the reaction, likely by coordinating to the carbonyl oxygen of the malonate, thereby enhancing the nucleophilicity of the enolate.

-

Seal the vessel and stir the reaction mixture at room temperature for 12 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

-

Upon completion, quench the reaction by adding deionized water (15 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).[4]

-

Combine the organic layers, wash with saturated brine (20 mL), and dry over anhydrous sodium sulfate.[4]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 10:90 v/v) as the eluent to afford pure diethyl 2-fluoro-2-methylmalonate as a colorless liquid.[4]

| Parameter | Value | Rationale |

| Fluorinating Agent | NFMSI | Highly effective, crystalline, and relatively safe electrophilic fluorine source. |

| Catalyst | Ti(OiPr)₄ | Lewis acid that activates the substrate towards fluorination.[4] |

| Solvent | 1,2-Dichloroethane | Aprotic solvent that effectively dissolves reactants without interfering. |

| Temperature | Room Temperature | Mild conditions prevent decomposition and side reactions.[4] |

| Typical Yield | >95% | The protocol is highly efficient and selective for the target product.[4] |

Table 2: Summary of Synthetic Parameters and Rationale.

Chemical Reactivity and Synthetic Applications

DFMM is a versatile intermediate whose true value lies in its subsequent transformations. The two ester groups can be manipulated independently or together to access a range of valuable fluorinated compounds.

Hydrolysis and Decarboxylation to α-Fluoro-α-methyl Carboxylic Acids

One of the most common applications of malonic esters is their conversion to carboxylic acids. For DFMM, this process typically involves hydrolysis of the esters followed by decarboxylation, which is often facile due to the geminal substitution. This pathway provides direct access to 2-fluoro-2-methylpropanoic acid.

Caption: Pathway from DFMM to α-fluoro-α-methyl carboxylic acid.

Protocol Insight: Vigorous hydrolysis using a mixture of aqueous hydrobromic acid and acetic acid at reflux is effective for both hydrolyzing the esters and driving the subsequent decarboxylation in a one-pot procedure.[9][10] The thermal instability of the intermediate fluorinated malonic acid facilitates the loss of CO₂, a common feature in malonic acids with strong electron-withdrawing groups.[9]

Selective Decarboxylation (Krapcho Reaction) to α-Fluoro-α-methyl Esters

The Krapcho decarboxylation provides a method to remove one of the ester groups while retaining the other, yielding an α-fluoro-α-methyl ester. This reaction is typically performed in a polar aprotic solvent like DMSO with a salt (e.g., LiCl) and water at elevated temperatures.

Experimental Protocol: Synthesis of Ethyl 2-fluoro-2-methylpropanoate

-

In a round-bottom flask, dissolve diethyl 2-fluoro-2-methylmalonate (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

-

Add lithium chloride (1.2 mmol) and a small amount of water (2.0 mmol).

-

Heat the mixture to 150-170 °C and monitor the reaction for CO₂ evolution.

-

After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting ethyl 2-fluoro-2-methylpropanoate by distillation or column chromatography.

The product of this reaction is a valuable building block itself, as the remaining ester can be hydrolyzed to the acid or converted into an amide or other functional groups.

Use in Enantioselective Synthesis

Although DFMM is achiral, the two ester groups are diastereotopic. This allows for enantioselective transformations, such as enzymatic hydrolysis, where an enzyme can selectively hydrolyze one of the two ester groups to yield a chiral α-fluoro-α-methyl malonic acid monoester. Such chiral building blocks are highly valuable in the synthesis of enantiopure pharmaceuticals.[11]

Safety and Handling

As a reactive chemical intermediate, proper handling of diethyl 2-fluoro-2-methylmalonate and its precursors is essential.

-

Hazard Classification: While specific data for DFMM is limited, related compounds like diethyl fluoromalonate are classified as corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation.[12][13] The precursor, diethyl methylmalonate, is a combustible liquid.[7]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13]

-

Handling: Avoid breathing vapors, mist, or gas.[12] Prevent contact with skin and eyes. Keep away from heat, sparks, and open flames.[7][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.[7][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Diethyl 2-fluoro-2-methylmalonate is a potent and versatile building block that provides a reliable entry point to molecules containing the α-fluoro-α-methyl quaternary center. Its straightforward synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and drug development professionals. The ability to convert DFMM into chiral acids, esters, and other derivatives opens up vast possibilities for creating novel, metabolically robust pharmaceutical candidates with enhanced properties. Future research will likely focus on expanding the scope of its enantioselective transformations and its application in continuous flow synthesis to further streamline the production of complex fluorinated molecules.[14]

References

-

Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Alfa Chemistry. (2024, October 22). Fluorinated Building Blocks: A Comprehensive Overview [Video]. YouTube. Retrieved from [Link]

-

Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468. Retrieved from [Link]

-

Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464-8. Retrieved from [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). 2-Fluoromalonate Esters: Fluoroaliphatic Building Blocks for the Life Sciences. Organic Process Research & Development, 18(7), 823–834. Retrieved from [Link]

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862–1869. Retrieved from [Link]

-

Mealli, V., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. Molecules, 26(16), 4998. Retrieved from [Link]

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862-1869. Retrieved from [Link]

- Google Patents. (n.d.). CN102557937A - Preparation method for diethyl fluoromalonate.

-

Rozen, S., & Mishani, E. (1990). Preparation of .alpha.-fluorocarboxylic acids and derivatives. Journal of the Chemical Society, Chemical Communications, (23), 1683-1684. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862-1869. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. Retrieved from [Link]

-

Bakırcı Çetinkaya, İ. (2016). Enantioselective Michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University. Retrieved from [Link]

-

National Institutes of Health. (n.d.). PubChem Compound Summary for CID 11857, Diethyl methylmalonate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). PubChem Compound Summary for CID 13061046, Diethyl 2-fluoro-2-methylmalonate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

ResearchGate. (n.d.). Rh-Mediated synthesis of: a [¹¹C]diethyl malonate; b an agonist of.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products. Retrieved from [Link]

-

Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

-

MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). PubChem Compound Summary for CID 12702, Diethyl fluoromalonate. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. youtube.com [youtube.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. DIETHYL 2-FLUORO-2-METHYL-MALONATE CAS#: 16519-02-1 [amp.chemicalbook.com]

- 5. Diethyl 2-fluoro-2-methylmalonate | C8H13FO4 | CID 13061046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [wap.guidechem.com]

- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.se [fishersci.se]

- 14. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Molecular Blueprint of a Fluorinated Building Block

An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 2-fluoro-2-methylmalonate

Diethyl 2-fluoro-2-methylmalonate is a valuable fluorinated organic compound, serving as a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals. The introduction of a fluorine atom and a methyl group at the α-position of the malonate ester drastically alters its chemical reactivity and the stereoelectronic properties of resulting molecules. Consequently, unambiguous structural verification and purity assessment are paramount for its application in drug development and materials science.

This guide provides a comprehensive analysis of the expected spectroscopic data for Diethyl 2-fluoro-2-methylmalonate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document moves beyond a simple recitation of data. It is designed to provide researchers with the causal reasoning behind spectral features, robust experimental protocols for data acquisition, and a framework for interpreting the molecular signature of this important synthetic building block.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Structure

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of Diethyl 2-fluoro-2-methylmalonate. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a multi-dimensional view of the molecule's connectivity and environment.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the ethyl ester groups and one signal for the α-methyl group.

Expected ¹H NMR Data (Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~ 4.25 | Quartet (q) | JHH ≈ 7.1 Hz | 4H | -O-CH₂ -CH₃ | The methylene protons are deshielded by the adjacent oxygen atom of the ester group. They are split into a quartet by the three neighboring methyl protons. |

| ~ 1.65 | Doublet of Quartets (dq) or Multiplet (m) | ⁴JHF ≈ 1.5-3.0 Hz | 3H | α-CH₃ | The α-methyl protons are coupled to the fluorine atom four bonds away, resulting in a doublet. Each peak of the doublet may be further split by long-range coupling to the methylene protons, though this is often unresolved. |

| ~ 1.30 | Triplet (t) | JHH ≈ 7.1 Hz | 6H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl groups are split into a triplet by the two neighboring methylene protons. |

Expertise in Action: Causality Behind Experimental Choices The choice of chloroform-d (CDCl₃) as a solvent is standard for non-polar to moderately polar organic molecules, offering excellent solubility and a clean spectral window. A 400 MHz spectrometer provides sufficient resolution to resolve the expected multiplicities clearly.

Protocol 1: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Diethyl 2-fluoro-2-methylmalonate in ~0.6 mL of CDCl₃. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS, 0.0 ppm).

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds to ensure full relaxation for accurate integration[1].

-

Number of Scans (NS): 8-16, depending on sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform with zero-filling to enhance digital resolution.

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and normalize to a known number of protons (e.g., the 6H methyl triplet).

-

Carbon (¹³C) NMR Spectroscopy: The Carbon Skeleton and Fluorine Coupling